molecular formula C11H10Cl2O3 B12288800 Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate

Cat. No.: B12288800
M. Wt: 261.10 g/mol
InChI Key: WHSRFPPONLMREV-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate is an organic compound with a molecular formula of C10H10Cl2O3 It is a derivative of butanoic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4-dichlorophenyl)-3-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of ethyl acetoacetate with 2,4-dichlorobenzaldehyde, followed by methylation of the resulting β-keto ester. This reaction requires a base such as sodium ethoxide and is conducted under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols or aldehydes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amines or thioethers.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate can be compared with other similar compounds, such as:

    Methyl 2-(2,4-dichlorophenyl)-3-oxopropanoate: This compound has a similar structure but lacks the additional carbon in the butanoate chain, which may affect its reactivity and biological activity.

    Ethyl 2-(2,4-dichlorophenyl)-3-oxobutanoate: The ethyl ester variant may have different solubility and pharmacokinetic properties compared to the methyl ester.

    2-(2,4-Dichlorophenyl)-3-oxobutanoic acid: The free acid form may have different chemical reactivity and biological activity due to the presence of the carboxylic acid group.

These comparisons highlight the unique properties of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3

InChI Key

WHSRFPPONLMREV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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